
3-Phenoxathiincarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxathiincarboxylic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a phenoxathiin ring system attached to a carboxylic acid functional group. Carboxylic acids are known for their wide distribution in nature and their role as intermediates in various biochemical pathways .
Métodos De Preparación
The synthesis of 3-Phenoxathiincarboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to form carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
3-Phenoxathiincarboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Polymers: It is used as a monomer, additive, or catalyst in the production of synthetic or natural polymers.
Medical Field: Carboxylic acids are used in the medical field for their various biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-Phenoxathiincarboxylic acid involves its interaction with molecular targets and pathways. Carboxylic acids are known to form hydrogen bonds with polar compounds, leading to increased stabilization and reactivity in various chemical reactions . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparación Con Compuestos Similares
3-Phenoxathiincarboxylic acid can be compared with other similar compounds, such as:
3-Thiophenecarboxylic acid: This compound has a similar structure but with a thiophene ring instead of a phenoxathiin ring.
Phenolic Compounds: These compounds share similar functional groups and exhibit similar chemical reactivity.
The uniqueness of this compound lies in its phenoxathiin ring system, which imparts distinct chemical and physical properties compared to other carboxylic acids.
Propiedades
Número CAS |
400016-22-0 |
|---|---|
Fórmula molecular |
C13H8O3S |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
phenoxathiine-3-carboxylic acid |
InChI |
InChI=1S/C13H8O3S/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H,(H,14,15) |
Clave InChI |
WVNRXIRTYJJDOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


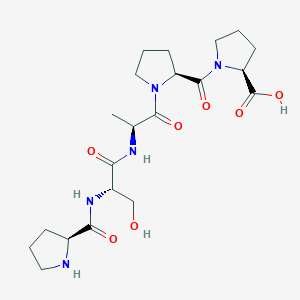
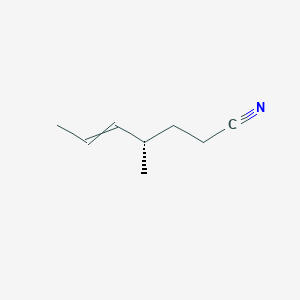

![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)
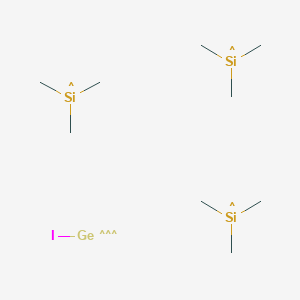
![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
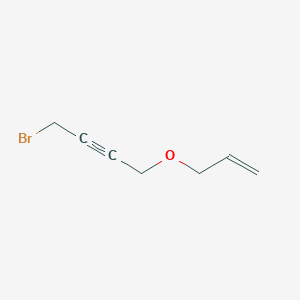
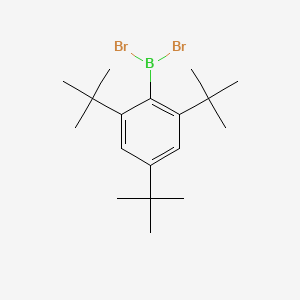
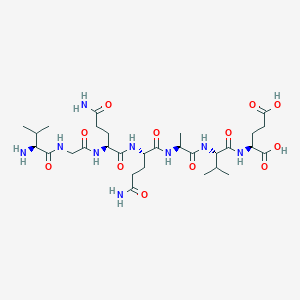



![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
